5-methyl-4-[(morpholinoamino)methylene]-2,4-dihydro-3H-pyrazol-3-one
Description
Properties
IUPAC Name |
5-methyl-4-[(E)-morpholin-4-yliminomethyl]-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c1-7-8(9(14)12-11-7)6-10-13-2-4-15-5-3-13/h6H,2-5H2,1H3,(H2,11,12,14)/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKUNGDEWACXKN-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C=NN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)NN1)/C=N/N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-methyl-4-[(morpholinoamino)methylene]-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of 5-methyl-2,4-dihydro-3H-pyrazol-3-one with morpholine and a suitable aldehyde or ketone. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
5-methyl-4-[(morpholinoamino)methylene]-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reaction conditions. Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or methanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-methyl-4-[(morpholinoamino)methylene]-2,4-dihydro-3H-pyrazol-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme interactions and cellular processes.
Medicine: Research has explored its potential as a pharmaceutical agent, with studies focusing on its anti-inflammatory, analgesic, and antimicrobial properties.
Industry: The compound is used in the development of new materials and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-methyl-4-[(morpholinoamino)methylene]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include modulation of signal transduction, alteration of gene expression, and interference with metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Pyrazolone derivatives vary based on substituents at positions 2, 4, and 5. Below is a comparative analysis of key analogues:
*Estimated based on structural similarity; †Calculated using molecular formula.
Key Observations
Substituent Effects on Bioactivity: Morpholinoamino vs. Nitroanilino Groups: The morpholinoamino group in the target compound may offer superior solubility compared to the nitroanilino group in , which is electron-withdrawing and could reduce bioavailability. Benzylidene vs. Morpholinoamino Groups: Benzylidene derivatives (e.g., ) exhibit strong antimicrobial activity but may suffer from low solubility. The morpholino group mitigates this issue, as seen in coordination complexes .
Synthetic Methodologies: Most analogues are synthesized via condensation reactions under reflux in ethanol or similar solvents . The target compound likely employs a similar route but substitutes aldehydes with morpholinoamine derivatives.
Thermal and Material Properties: Pyrazolones with aromatic substituents (e.g., benzylidene ) display liquid crystalline behavior, while morpholino-containing derivatives show stability in metal complexes, as evidenced by luminescent zinc complexes .
Contradictory Findings: While acetyl and nitro groups enhance biological activity , they may reduce thermal stability compared to morpholino groups, which improve material compatibility in photophysical applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
